synthesis and characterization of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
synthesis and characterization of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
An In-depth Technical Guide to the Synthesis and Characterization of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Introduction: Bridging Privileged Scaffolds
In the landscape of medicinal chemistry and drug development, the strategic combination of "privileged scaffolds" is a cornerstone of rational drug design. The quinoline nucleus is a quintessential example, forming the core of numerous therapeutic agents, most notably in antimalarial and anticancer research.[1][2] Its rigid, aromatic structure provides a robust framework for molecular recognition. Similarly, the trifluoromethylphenyl group is a highly sought-after moiety. The trifluoromethyl (CF₃) group significantly enhances metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the molecule.[3]
The target molecule, 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, represents a deliberate fusion of these two key pharmacophores. As a chiral secondary alcohol, it serves as a valuable stereogenic building block for more complex molecules and is itself a candidate for biological screening.[4] This guide provides a comprehensive overview of a robust synthetic route to this compound and the suite of analytical techniques required for its unambiguous structural verification and characterization, designed for researchers and scientists in the field of organic synthesis and drug discovery.
Part 1: Retrosynthetic Analysis and Synthetic Strategy
The most logical and efficient approach to constructing the target molecule involves the formation of the new carbon-carbon bond at the chiral center. Retrosynthetic analysis points to a disconnection between the carbinol carbon and the quinoline ring, identifying 4-(trifluoromethyl)benzaldehyde and a 2-quinolinyl organometallic species as the key synthons.
The Grignard reaction is an exemplary choice for this transformation, renowned for its reliability in forming C-C bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[5][6] The strategy involves the preparation of a 2-quinolylmagnesium halide Grignard reagent from 2-bromoquinoline, followed by its in situ reaction with 4-(trifluoromethyl)benzaldehyde.
Part 2: Detailed Synthetic Protocol
This protocol describes the synthesis on a laboratory scale. All operations involving Grignard reagents must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
Materials and Equipment
-
Reagents: 2-Bromoquinoline, Magnesium turnings, Iodine (crystal), 4-(Trifluoromethyl)benzaldehyde, Anhydrous diethyl ether (or THF), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄), Hydrochloric acid (1M), Sodium bicarbonate solution, Brine.
-
Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar), ice bath, separatory funnel, rotary evaporator, column chromatography setup (silica gel).
Experimental Procedure
Step 1: Preparation of the Grignard Reagent (2-Quinolylmagnesium Bromide)
-
Assemble a dry three-neck flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, all under a positive pressure of nitrogen.
-
Place magnesium turnings (1.2 eq.) in the flask. Briefly heat the flask under vacuum and cool under nitrogen to ensure all surfaces are dry.
-
Add a single crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 2-bromoquinoline (1.0 eq.) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromoquinoline solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 2-bromoquinoline solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours until most of the magnesium has been consumed. The formation of a grayish, cloudy solution indicates the successful formation of the Grignard reagent.
Step 2: Reaction with 4-(Trifluoromethyl)benzaldehyde
-
Cool the Grignard reagent solution in an ice bath to 0 °C.
-
Prepare a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. A viscous precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours to ensure completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the magnesium alkoxide intermediate and neutralizes any unreacted Grignard reagent.[7]
-
Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product.
-
Wash the organic layer sequentially with 1M HCl (to remove basic impurities), saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
Part 3: Reaction Mechanism and Workflow
The core of this synthesis is the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde.[8] The resulting magnesium alkoxide intermediate is then protonated during the aqueous work-up to yield the final secondary alcohol.
Part 4: Comprehensive Characterization
Unambiguous structural confirmation of the synthesized product is achieved through a combination of spectroscopic and chromatographic methods.[9]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure. The sample is typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
| ¹H NMR Data (Predicted) |
| Chemical Shift (δ, ppm) |
| ~8.2 - 7.5 |
| ~7.6 |
| ~7.4 |
| ~5.5 |
| ~3.5 - 3.3 |
| Variable (~2.5-4.0) |
| ¹³C NMR Data (Predicted) |
| Chemical Shift (δ, ppm) |
| ~160 - 120 |
| ~125 (q, J ≈ 272 Hz) |
| ~72 |
| ~45 |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[10]
| IR Data (Predicted) |
| Frequency (cm⁻¹) |
| 3400 - 3200 |
| 3100 - 3000 |
| 2960 - 2850 |
| 1600 - 1450 |
| 1350 - 1100 |
| ~1100 |
Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.[11]
| Mass Spectrometry Data (Predicted) |
| Technique |
| Electrospray Ionization (ESI+) |
Chromatographic Analysis
Thin-Layer Chromatography (TLC) TLC is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. A typical mobile phase would be a mixture of hexane and ethyl acetate. The spots are visualized under UV light (254 nm).
High-Performance Liquid Chromatography (HPLC) Since the product is chiral, chiral HPLC is essential for determining its enantiomeric purity if an asymmetric synthesis is performed.[12]
-
Objective: To separate the (R)- and (S)-enantiomers and determine the enantiomeric excess (e.e.).
-
Methodology: A chiral stationary phase (CSP), often polysaccharide-based (e.g., Chiralpak® or Chiralcel® series), is used.[13]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The ratio is optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
-
Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion
The synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is readily achievable through a well-established Grignard reaction protocol. This method provides reliable access to a molecule of significant interest for medicinal chemistry and as a chiral building block. The successful synthesis is validated by a comprehensive suite of analytical techniques, including NMR, IR, and mass spectrometry, which together provide an unambiguous confirmation of the molecular structure. For applications requiring enantiopure material, the development of an asymmetric synthesis and the use of chiral HPLC for purity analysis are critical subsequent steps. This guide provides the foundational methodology for researchers to produce and confidently characterize this valuable compound.
References
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
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ChemistNate. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Retrieved from [Link]
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BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
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Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]
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- Abdel-Halim, H., Mohamed, T. A., & El-Katori, E. E. (2014). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1060, 193-200.
- Pu, L. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Accounts of Chemical Research, 42(9), 1361-1373.
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Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved from [Link]
- Sumika Chemical Analysis Service, Ltd. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase. Journal of the Mass Spectrometry Society of Japan, 67(5), 183-186.
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ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from [Link]
- Maciejewska, D., & Rogóż, K. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(15), 8259.
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ResearchGate. (n.d.). Chiral HPLC analysis. HPLC elution profiles after the reaction of the.... Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Drug Discovery and Development. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(2), 233.
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MOLBASE. (n.d.). 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol. Retrieved from [Link]
- Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1835-1842.
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-6170.
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NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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